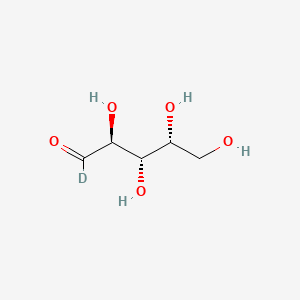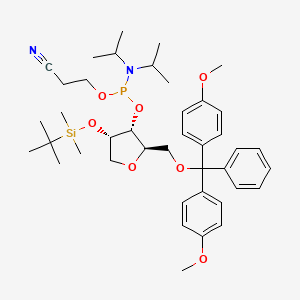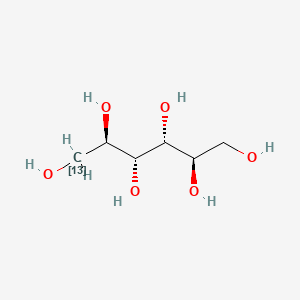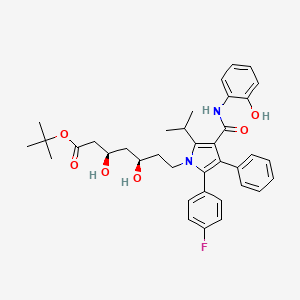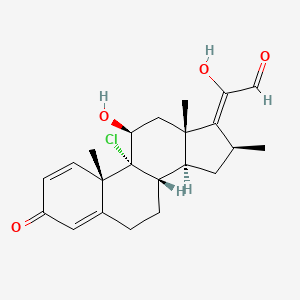
Beclomethasone-17,20 21-Aldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beclomethasone-17,20 21-Aldehyde is a synthetic glucocorticoid widely used in the treatment of various inflammatory and allergic conditions. It is a potent anti-inflammatory agent that acts by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound is characterized by its molecular formula C22H27ClO4 and a molecular weight of 390.9 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Beclomethasone-17,20 21-Aldehyde typically involves the chemical modification of beclomethasone dipropionate. The process includes the selective oxidation of the 17,20-dihydroxy group to form the aldehyde functionality. This can be achieved using reagents such as pyridinium chlorochromate (PCC) or other mild oxidizing agents under controlled conditions to prevent over-oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the reaction progress and product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Beclomethasone-17,20 21-Aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or hydrazines under mild conditions.
Major Products Formed:
Oxidation: Beclomethasone-17,20 21-carboxylic acid.
Reduction: Beclomethasone-17,20 21-alcohol.
Substitution: Various hydrazones or imines depending on the nucleophile used.
Applications De Recherche Scientifique
Beclomethasone-17,20 21-Aldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex glucocorticoid derivatives.
Biology: Studied for its effects on cellular signaling pathways and gene expression related to inflammation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products for topical and inhalation therapies
Mécanisme D'action
Beclomethasone-17,20 21-Aldehyde exerts its effects by binding to the glucocorticoid receptor, leading to the activation or repression of specific genes involved in inflammatory responses. The compound inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and immune responses. The molecular targets include various transcription factors and signaling pathways that regulate immune cell function .
Comparaison Avec Des Composés Similaires
Betamethasone: Another glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Prednisolone: A widely used glucocorticoid for treating various inflammatory conditions
Uniqueness: Beclomethasone-17,20 21-Aldehyde is unique due to its specific aldehyde functionality, which allows for selective chemical modifications and derivatization. This makes it a valuable intermediate in the synthesis of more complex glucocorticoid derivatives with enhanced therapeutic properties .
Propriétés
IUPAC Name |
(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15-,16-,18-,20-,21-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCQMVHDVBRVFB-NIQJDLCESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]\1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747084 |
Source


|
| Record name | (11beta,16beta,17Z)-9-Chloro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174035-77-8 |
Source


|
| Record name | (11beta,16beta,17Z)-9-Chloro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1R,3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B583854.png)


